molecular formula C17H14FN3O B10786207 N-[6-(3-fluorophenyl)-1H-indazol-3-yl]cyclopropanecarboxamide

N-[6-(3-fluorophenyl)-1H-indazol-3-yl]cyclopropanecarboxamide

Cat. No.: B10786207
M. Wt: 295.31 g/mol
InChI Key: BZMBEQLYEPQGMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SB-735464 involves a series of chemical reactions that typically start with the preparation of antimony nanoparticles. One method involves the cathodic dispersion of bulk antimony in different media, such as tetrabutyl ammonium bromide acetonitrile solution or aqueous sodium hydroxide solution . This process does not require precursor ions or organic capping agents, making it a relatively straightforward and efficient method.

Industrial Production Methods: Industrial production of SB-735464 may involve similar electrochemical methods, scaled up to meet production demands. The use of bulk antimony electrodes and controlled reaction conditions ensures the consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: SB-735464 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its effectiveness in different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving SB-735464 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of SB-735464 depend on the specific reagents and conditions used. For example, oxidation reactions may yield antimony oxides, while reduction reactions can produce various antimony-based compounds.

Scientific Research Applications

SB-735464 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In oncology research, it is used to study cell viability and apoptosis mechanisms . The compound’s ability to induce apoptosis in cancer cell lines makes it a valuable tool for identifying potential therapeutic targets and evaluating the efficacy of new drugs.

In cellular biology, SB-735464 is employed in high-content screening protocols to assess cellular toxicity and profile multiple cell death mechanisms . This application is crucial for early-stage drug discovery and target validation.

Mechanism of Action

The mechanism of action of SB-735464 involves the induction of apoptosis in target cells. This process is mediated through the activation of specific molecular pathways and targets, leading to programmed cell death. The compound’s ability to selectively induce apoptosis in certain cell lines makes it a valuable tool for studying the underlying mechanisms of cell death and identifying potential therapeutic targets .

Comparison with Similar Compounds

SB-735464 can be compared with other similar compounds, such as GSK1392956A, SB-725317, and GW276655, which are also known for their ability to induce apoptosis in cancer cell lines . While these compounds share similar mechanisms of action, SB-735464 is unique in its specific molecular targets and pathways, making it a valuable addition to the arsenal of tools available for cancer research.

List of Similar Compounds:
  • GSK1392956A
  • SB-725317
  • GW276655

Conclusion

SB-735464 is a versatile compound with significant potential in scientific research, particularly in the fields of oncology and cellular biology. Its ability to induce apoptosis and its unique molecular targets make it a valuable tool for studying cell death mechanisms and identifying potential therapeutic targets. The compound’s synthesis, chemical reactions, and applications highlight its importance in advancing our understanding of cellular processes and developing new therapeutic strategies.

Properties

Molecular Formula

C17H14FN3O

Molecular Weight

295.31 g/mol

IUPAC Name

N-[6-(3-fluorophenyl)-1H-indazol-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H14FN3O/c18-13-3-1-2-11(8-13)12-6-7-14-15(9-12)20-21-16(14)19-17(22)10-4-5-10/h1-3,6-10H,4-5H2,(H2,19,20,21,22)

InChI Key

BZMBEQLYEPQGMX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NNC3=C2C=CC(=C3)C4=CC(=CC=C4)F

Origin of Product

United States

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